molecular formula C14H16O2 B11886233 4-Ethoxy-2,3-dimethylnaphthalen-1-ol

4-Ethoxy-2,3-dimethylnaphthalen-1-ol

Cat. No.: B11886233
M. Wt: 216.27 g/mol
InChI Key: GSNBCRJQQASITK-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylnaphthalen-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, characterized by the presence of ethoxy and dimethyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-dimethylnaphthalen-1-ol typically involves the alkylation of 2,3-dimethylnaphthalene followed by the introduction of the ethoxy group. One common method involves the Friedel-Crafts alkylation reaction, where 2,3-dimethylnaphthalene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylnaphthalen-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 4-ethoxy-2,3-dimethylnaphthalen-1-one.

    Reduction: Formation of 4-ethoxy-2,3-dimethylnaphthalene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2,3-dimethylnaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethylnaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic nature of the naphthalene ring allows for π-π interactions with other aromatic compounds, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone: Similar in having an ethoxy group and aromatic structure.

    5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Shares the ethoxy group and aromatic characteristics.

Uniqueness

4-Ethoxy-2,3-dimethylnaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-ethoxy-2,3-dimethylnaphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-4-16-14-10(3)9(2)13(15)11-7-5-6-8-12(11)14/h5-8,15H,4H2,1-3H3

InChI Key

GSNBCRJQQASITK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=CC=CC=C21)O)C)C

Origin of Product

United States

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